molecular formula C10H6F3N3O2 B10934465 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10934465
M. Wt: 257.17 g/mol
InChI Key: QNLLBJKEGMWLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is an organic compound that belongs to the class of oxadiazoles. The trifluoromethyl group in its structure is known for its significant impact on the compound’s chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of 4-(trifluoromethyl)benzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenyl)-thiophene
  • 3-(Trifluoromethyl)phenyl)anthracene
  • Fluoxetine

Uniqueness

Compared to similar compounds, 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide stands out due to its unique oxadiazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H6F3N3O2

Molecular Weight

257.17 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)6-3-1-5(2-4-6)8-15-9(7(14)17)18-16-8/h1-4H,(H2,14,17)

InChI Key

QNLLBJKEGMWLFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(=O)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.